molecular formula C11H15Cl2N3O B2759617 2-Chloro-N-(piperidin-4-yl)isonicotinamide hydrochloride CAS No. 1353951-89-9

2-Chloro-N-(piperidin-4-yl)isonicotinamide hydrochloride

Cat. No.: B2759617
CAS No.: 1353951-89-9
M. Wt: 276.16
InChI Key: DJYYSRFQEBWLKL-UHFFFAOYSA-N
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Description

2-Chloro-N-(piperidin-4-yl)isonicotinamide hydrochloride (CAS 1353951-89-9) is a chemical compound with the molecular formula C11H15Cl2N3O and a molecular weight of 276.16 . This piperidine-based small molecule serves as a valuable building block in medicinal chemistry and pharmaceutical research. It is part of a class of acylated 4-aminopiperidines that have been identified in high-throughput screening as potential entry inhibitors of Influenza A viruses . Research suggests this chemical scaffold can be optimized to target viral hemagglutinin, demonstrating potency against H1N1 and H5N1 strains, and showing synergistic activity with existing therapies like oseltamivir . Furthermore, structurally related compounds have been investigated for their potential as inhibitors of critical cellular targets, such as the ACK1/TNK2 tyrosine kinase, which plays a role in survival pathways for various cancers . As a reagent, it is intended for use in hit-to-lead optimization and structure-activity relationship (SAR) studies. The product must be stored in an inert atmosphere at 2-8°C . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-chloro-N-piperidin-4-ylpyridine-4-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O.ClH/c12-10-7-8(1-6-14-10)11(16)15-9-2-4-13-5-3-9;/h1,6-7,9,13H,2-5H2,(H,15,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJYYSRFQEBWLKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC(=O)C2=CC(=NC=C2)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(piperidin-4-yl)isonicotinamide hydrochloride typically involves the reaction of isonicotinic acid with piperidine and subsequent chlorination. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the reaction . The final product is usually obtained as a hydrochloride salt to enhance its stability and solubility .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Mechanism of Action

The mechanism of action of 2-Chloro-N-(piperidin-4-yl)isonicotinamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to changes in cellular functions . For example, it may inhibit certain enzymes involved in disease processes, making it a potential candidate for drug development .

Comparison with Similar Compounds

Core Heterocycle Variations

  • 2-Chloro-N-(piperidin-4-yl)pyrimidin-4-amine hydrochloride (CAS: N/A): This analog replaces the pyridine ring with a pyrimidine core.
  • Isonicotinamidine hydrochloride (CAS: N/A):
    A precursor in piperidinyl-pyrimidine synthesis, this compound lacks the chloro substituent and piperidine linkage, reducing steric complexity and reactivity .

Substituent Modifications

  • 2-Chloro-N-(3-methylbenzyl)isonicotinamide (CAS: 954217-83-5):
    The 3-methylbenzyl group introduces steric hindrance, which may limit interaction with flat binding pockets compared to the flexible piperidine group .

Amide Nitrogen Modifications

Key Observations :

  • The target compound’s dual chlorine atoms and piperidine group contribute to higher molecular weight and distinct hazards compared to simpler analogs like isonicotinamidine hydrochloride.
  • Substituted benzyl derivatives (e.g., 4-methoxybenzyl) exhibit greater lipophilicity but lack the hydrochloride salt’s stability advantages .

Pharmacological Potential

While direct activity data are absent, structural features suggest plausible applications:

  • Piperidine moiety : Common in CNS-targeting drugs due to amine basicity and blood-brain barrier penetration .
  • Chloropyridine core: May act as a hydrogen-bond acceptor or participate in halogen bonding, enhancing target engagement compared to non-halogenated analogs .

Biological Activity

2-Chloro-N-(piperidin-4-yl)isonicotinamide hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a chlorinated isonicotinamide structure with a piperidine moiety. This structural configuration is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound is primarily mediated through its interaction with various cellular pathways:

  • Inhibition of Enzymes: The compound may inhibit specific enzymes involved in cancer cell proliferation, similar to other isonicotinamide derivatives.
  • Induction of Apoptosis: Evidence suggests that this compound can induce apoptosis in cancer cells, a mechanism often associated with anticancer agents.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound across various cancer cell lines. A summary of these findings is presented in Table 1.

Cell LineIC50 (μM)Mechanism of Action
MCF-7 (Breast)10.0Apoptosis induction
HepG2 (Liver)12.5Enzyme inhibition and ROS accumulation
A549 (Lung)15.0Cell cycle arrest

Case Studies

  • Breast Cancer (MCF-7 Cells): In a study examining the effects of the compound on MCF-7 cells, it was found to induce apoptosis at concentrations around 10 μM. The mechanism involved the activation of caspases and increased levels of reactive oxygen species (ROS), leading to mitochondrial dysfunction.
  • Liver Cancer (HepG2 Cells): The compound exhibited an IC50 value of 12.5 μM against HepG2 cells. The study highlighted that treatment resulted in significant ROS production and subsequent cell death through apoptosis.
  • Lung Cancer (A549 Cells): With an IC50 of 15 μM, the compound was shown to disrupt the cell cycle, leading to G0/G1 phase arrest. This disruption was attributed to its effects on cyclin-dependent kinases.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the piperidine and isonicotinamide components can enhance or reduce biological activity. For instance, substituents at specific positions on the piperidine ring have been shown to significantly impact cytotoxicity and selectivity for cancerous versus normal cells.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Chloro-N-(piperidin-4-yl)isonicotinamide hydrochloride?

  • Methodological Answer : The synthesis typically involves coupling 2-chloroisonicotinoyl chloride with 4-aminopiperidine under basic conditions (e.g., using triethylamine in THF or dichloromethane). The resulting free base is then treated with hydrochloric acid to form the hydrochloride salt. Critical steps include controlling reaction temperature (0–25°C) and stoichiometric ratios to minimize byproducts like unreacted amine or acyl chloride derivatives. Purification is achieved via recrystallization (using ethanol/water mixtures) or reverse-phase chromatography .

Q. How is the compound characterized post-synthesis to confirm structural integrity?

  • Methodological Answer : Characterization involves:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify piperidine ring protons (δ 1.5–3.0 ppm) and aromatic protons from the isonicotinamide moiety (δ 7.5–8.5 ppm).
  • Mass Spectrometry : ESI-MS to confirm the molecular ion peak at m/z 276.16 (M+H+^+).
  • HPLC : Purity assessment using a C18 column with a mobile phase of acetonitrile/water (0.1% TFA), monitoring at 254 nm .

Q. What solvent systems are optimal for solubility and stability studies?

  • Methodological Answer : The compound is soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in water. For stability studies, phosphate-buffered saline (PBS, pH 7.4) or methanol/water mixtures (1:1) are recommended. Degradation under acidic/basic conditions should be monitored via accelerated stability testing (40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. How can reaction yields be optimized while minimizing impurities like dechlorinated byproducts?

  • Methodological Answer :

  • Catalyst Screening : Use coupling agents like HATU or EDCI to enhance amide bond formation efficiency.
  • Temperature Control : Maintain sub-ambient temperatures (0–5°C) during acyl chloride addition to prevent side reactions.
  • Byproduct Analysis : Employ LC-MS to identify impurities (e.g., N-deschloro derivatives) and optimize quenching steps (e.g., aqueous NaHCO3_3 washes) .

Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. receptor modulation)?

  • Methodological Answer :

  • Assay Standardization : Validate activity across multiple models (e.g., kinase inhibition assays vs. GPFR binding assays).
  • Structural Analog Comparison : Test derivatives (e.g., replacing the piperidine with morpholine) to isolate pharmacophore contributions.
  • Computational Docking : Use molecular dynamics simulations to predict binding modes to targets like dopamine D2_2 or serotonin receptors .

Q. How to design stability-indicating analytical methods for detecting hydrolytic degradation products?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to 0.1N HCl (2 hours, 60°C) and 0.1N NaOH (2 hours, 40°C), then analyze via UPLC-PDA.
  • Degradant Identification : Major degradants (e.g., 2-hydroxyisonicotinamide) are resolved using a gradient of 0.1% formic acid in acetonitrile/water.
  • Validation Parameters : Include specificity, linearity (1–100 µg/mL), and LOQ (0.5 µg/mL) per ICH guidelines .

Q. What in vitro models are suitable for evaluating its blood-brain barrier (BBB) permeability?

  • Methodological Answer :

  • PAMPA-BBB Assay : Measure permeability coefficients (Pe) using a lipid-coated filter system; Pe > 4.0 × 106^{-6} cm/s indicates high BBB penetration.
  • Caco-2 Cell Monolayers : Assess apical-to-basolateral transport over 2 hours, with verapamil as a P-gp inhibitor control.
  • MDCK-MDR1 Cells : Quantify efflux ratios to evaluate P-gp-mediated transport .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC50_{50} values across different kinase inhibition studies?

  • Methodological Answer :

  • Source Verification : Confirm compound purity (≥98% via HPLC) and batch-to-batch consistency.
  • Assay Conditions : Standardize ATP concentrations (e.g., 10 µM vs. 100 µM) and incubation times (30 vs. 60 minutes).
  • Control Compounds : Use staurosporine or midostaurin as reference inhibitors to calibrate assay sensitivity .

Structural-Activity Relationship (SAR) Considerations

Q. What modifications to the piperidine ring enhance target selectivity in neurological disorders?

  • Methodological Answer :

  • N-Substitution : Introducing methyl or allyl groups (e.g., N-methyl derivatives) reduces off-target binding to σ-1 receptors.
  • Ring Constraints : Replace piperidine with azetidine to evaluate conformational effects on dopamine D3_3 receptor affinity.
  • Bioisosteric Replacement : Substitute the amide with sulfonamide to modulate lipophilicity (clogP < 2.0) and CNS penetration .

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